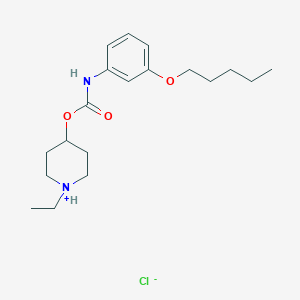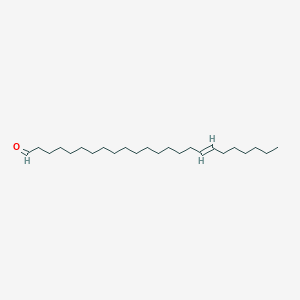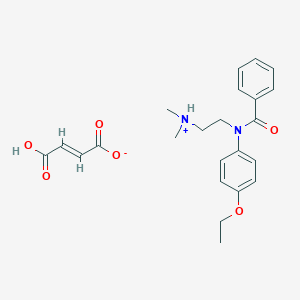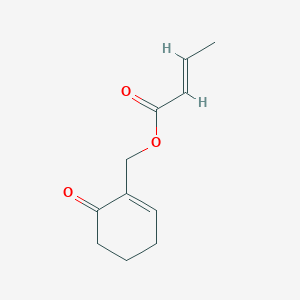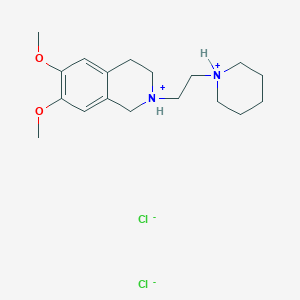
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its isoquinoline core, which is a common structural motif in many natural and synthetic alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted isoquinoline analogs.
Scientific Research Applications
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to neurodegenerative diseases due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including Parkinson’s disease and certain types of cancer.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It acts as an agonist or antagonist at various receptor sites, leading to changes in neurotransmitter release and uptake. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the piperidinoethyl side chain.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a methyl group at the 2-position instead of the piperidinoethyl side chain.
Uniqueness: 6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium dichloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of the piperidinoethyl side chain enhances its ability to interact with various molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
102395-78-8 |
|---|---|
Molecular Formula |
C18H30Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H |
InChI Key |
CBHBXXOIGADZBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
Canonical SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
Synonyms |
6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


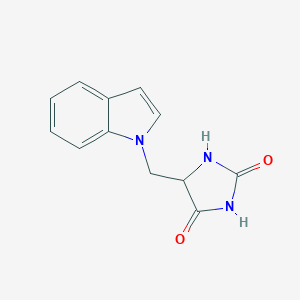

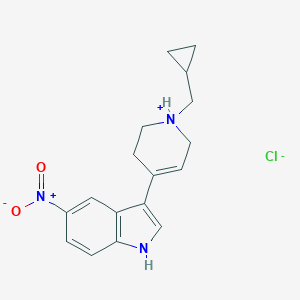
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylfo](/img/structure/B216857.png)

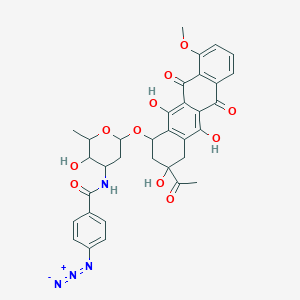
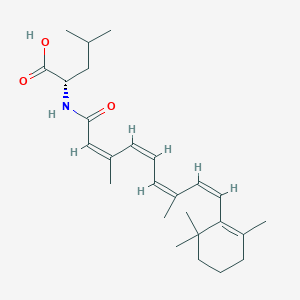
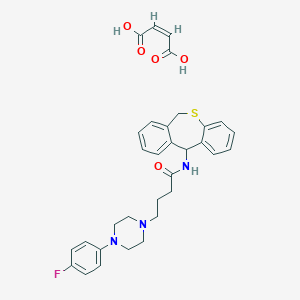
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
